rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired bicyclic structure.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- rac-(1R,2S,4S)-Bicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Comparison: rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C8H9F3O3 |
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Molecular Weight |
210.15 g/mol |
IUPAC Name |
(1S,2R,3R,4R)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H9F3O3/c9-8(10,11)6-4-2-1-3(14-4)5(6)7(12)13/h3-6H,1-2H2,(H,12,13)/t3-,4+,5-,6-/m0/s1 |
InChI Key |
AUZBEXWVMFBWAT-FSIIMWSLSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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